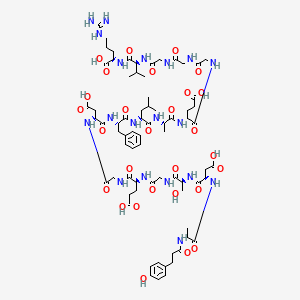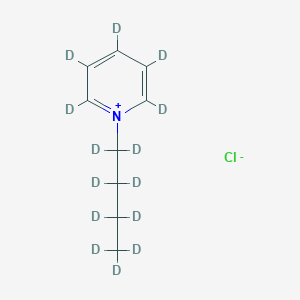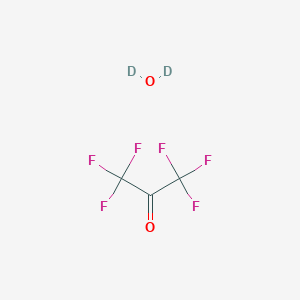
4-Chloro-6,7-dimethylquinoline
Descripción general
Descripción
4-Chloro-6,7-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a halogenated heterocycle and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc2nccc(Cl)c2cc1C . The InChI key for this compound is CAQMLALPIYZLFE-UHFFFAOYSA-N . The molecular weight of this compound is 191.66 g/mol . Physical And Chemical Properties Analysis
This compound is a solid compound . The molecular weight of this compound is 191.66 g/mol .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has identified 4-Chloro-6,7-dimethylquinoline derivatives as potent apoptosis inducers in cancer treatment. For instance, a study by Sirisoma et al. (2009) discovered a compound that showed significant efficacy in human breast cancer and other mouse xenograft cancer models, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).
Cytotoxicity Evaluation
Various 4-aminoquinoline derivatives, synthesized from this compound, have been evaluated for their cytotoxic effects on human breast tumor cell lines, as studied by Zhang et al. (2007). This research indicated that these compounds could be prototypes for developing new classes of anticancer agents (Zhang et al., 2007).
Chemical Synthesis and Analysis
The compound has been used in various chemical syntheses and structural studies. For example, Lai et al. (1997) detailed the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a closely related compound, demonstrating the types of molecular interactions and hydrogen bonding it forms (Lai et al., 1997).
DNA Binding Studies
Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline. They evaluated these molecules for their cytotoxic activities and potential DNA intercalating agents, indicating a significant interaction with DNA (Garofalo et al., 2010).
Antibacterial Activity
This compound derivatives have also been tested for their antibacterial activity. Kayirere et al. (1998) synthesized and tested various derivatives against different bacterial strains, indicating promising antibacterial properties (Kayirere et al., 1998).
Potential in Antimalarial Drugs
The compound's derivatives have potential in antimalarial drug development. Parushev et al. (1991) described a synthetic method for obtaining 6-amino-2,4-dimethylquinoline derivatives, which can be developed into antimalarial drugs (Parushev et al., 1991).
Safety and Hazards
4-Chloro-6,7-dimethylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Mecanismo De Acción
- It interacts with heme polymerase, inhibiting the conversion of heme to hemazoin within the parasite . Hemazoin is a toxic byproduct that accumulates in Plasmodium species, ultimately leading to parasite death.
Target of Action
Mode of Action
Propiedades
IUPAC Name |
4-chloro-6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQMLALPIYZLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589062 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861038-79-1 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1628351.png)






![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)


